Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
CAS No.: 61367-16-6
Cat. No.: VC21551071
Molecular Formula: C8H16ClNO2
Molecular Weight: 157,21*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 61367-16-6 |
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Molecular Formula | C8H16ClNO2 |
Molecular Weight | 157,21*36,45 g/mole |
IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H |
Standard InChI Key | NHAYDXCUCXRAMF-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCC(CC1)N.Cl |
Canonical SMILES | COC(=O)C1CCC(CC1)N.Cl |
Physical and Chemical Properties
Structural Characteristics
The compound features a cyclohexane ring backbone with two key functional groups in trans configuration:
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An amino group (-NH2) providing basic properties and nucleophilic character
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A methyl carboxylate group (-COOCH3) offering sites for further functionalization
The trans stereochemistry significantly influences its three-dimensional structure, reactivity patterns, and biological interactions. This specific stereochemical arrangement distinguishes it from similar compounds and makes it valuable in stereoselective syntheses.
Physical Properties
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride appears as a white to yellow crystalline solid. It demonstrates good water solubility due to its salt form, which enhances its utility in various laboratory applications. The salt formation also improves stability compared to the free base form .
Identification Parameters
The following table summarizes key identification parameters from authoritative sources:
Synthesis Methods
Laboratory Synthesis
The synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride typically employs esterification of trans-4-aminocyclohexanecarboxylic acid with methanol under acidic conditions. A well-documented synthetic route involves:
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Reaction of trans-4-aminocyclohexanecarboxylic acid with methanol
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Addition of thionyl chloride (SOCl2) as a catalyst
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Initial cooling of the reaction mixture to -10°C
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Gradual warming to ambient temperature
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Heating at reflux for one hour
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Cooling and concentrating to obtain the final product
This method reportedly achieves a high yield of approximately 96.1%.
Alternative Synthetic Approaches
Another reported method involves refluxing trans-4-aminocyclohexanecarboxylic acid hydrochloride with concentrated HCl in ethanol at 60°C overnight. This approach achieves yields of approximately 98% after azeotropic removal of water. Purification typically employs recrystallization from ethanol or toluene to ensure high purity and removal of the cis isomer, which is critical due to the compound's stereospecific reactivity in downstream applications.
Industrial Production
Industrial production follows similar synthetic routes but at larger scales. These processes typically involve:
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Use of industrial-grade reagents and equipment
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Precise control over reaction parameters (temperature, pressure, pH)
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Optimization for high yield and purity
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Scaled-up purification techniques, including recrystallization
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Quality control measures to ensure consistent product specifications
Applications and Uses
Pharmaceutical Applications
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride serves primarily as an intermediate in pharmaceutical synthesis. Its applications include:
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Building block for active pharmaceutical ingredients (APIs)
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Precursor in drug development programs targeting:
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Metabolic disorders, particularly diabetes
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Neurological conditions
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Other therapeutic areas requiring specific stereochemistry
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Chemical Research Applications
In chemistry research, this compound demonstrates versatility as:
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A key intermediate in organic synthesis
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A component in the creation of compound libraries for screening programs
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A stereochemically defined building block for complex molecule synthesis
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A model compound for studying reaction mechanisms and stereochemical effects
Biological Research
The compound and its derivatives facilitate several areas of biological research:
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Studies of biochemical pathways and enzyme interactions
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Investigation of neurotransmitter systems modulation
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Exploration of structure-activity relationships in drug development
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Examination of stereoselective biological processes
Biological Activity and Mechanisms
Mechanisms of Action
The biological activity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride involves several mechanisms:
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Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical reactions
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Binding Affinity: Its structure allows binding to various biomolecules, potentially altering their function or stability
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Stereoselective Interactions: The trans configuration enables specific interactions with biological targets that recognize this stereochemistry
Pharmacokinetic Profile
Though detailed pharmacokinetic data specifically for this compound is limited in available sources, its general profile likely includes:
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Absorption: Rapid absorption facilitated by water solubility of the hydrochloride salt
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Distribution: Distribution throughout body tissues, influenced by its moderate lipophilicity
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Metabolism: Primary metabolism in the liver, potentially involving conjugation reactions
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Excretion: Primarily through renal pathways as metabolites
Research Findings
Research has indicated potential applications of derivatives from this compound:
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Neurotransmitter Modulation: Studies demonstrate that derivatives may enhance serotonin release in vitro, suggesting applications in treating mood disorders
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Diabetes Treatment: Certain analogs exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential utility in managing blood glucose levels
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, including:
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Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride (with cis configuration)
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Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (with ethyl ester)
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Trans-4-Aminocyclohexanecarboxylic acid (the parent carboxylic acid)
Comparative Analysis
The following table compares key properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride with related compounds:
Compound | Structure Type | Distinguishing Features | Relative Reactivity |
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Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | Trans isomer | Methyl ester, trans configuration | Reference compound |
Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | Cis isomer | Different spatial arrangement affecting reactivity | Different stereoselectivity profile |
Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | Trans isomer with ethyl ester | Larger ester group | Modified steric hindrance |
(1R,4R)-Methyl 4-aminocyclohexanecarboxylate Hydrochloride | Defined stereocenter | Specific absolute configuration | Enantioselective reactions |
The unique trans stereochemistry of the title compound significantly influences its reactivity patterns and biological interactions compared to stereoisomers and structural analogs.
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